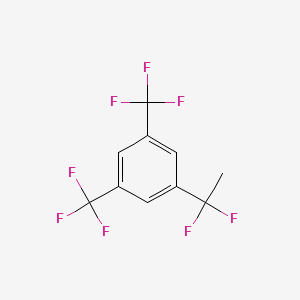

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene

Description

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a 1,1-difluoroethyl (-CF₂CH₃) group at the 1-position.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQZRYQTIDELMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-bis(trifluoromethyl)phenyl Precursors

The 3,5-bis(trifluoromethyl)benzene core is often prepared from halogenated aromatic precursors such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene or related compounds. The halogenated aromatic compound undergoes metalation (e.g., magnesium or lithium insertion) to form an organometallic intermediate.

- Magnesium turnings and iodine are used to initiate the formation of a Grignard reagent from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in tetrahydrofuran (THF).

- The reaction is warmed to approximately 45 °C to promote Grignard formation.

- The Grignard reagent is reacted with trimethyl borate at low temperatures (-78 °C) to afford 3-fluoro-5-trifluoromethylphenylboronic acid after acidic workup and extraction.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Grignard formation | Mg, I2, THF, 45 °C | N/A | Initiation of organomagnesium intermediate |

| Boronate formation | Trimethyl borate, -78 °C | 57% | Intermediate for Suzuki coupling |

Formation of Organolithium Intermediates

Alternatively, halogenated trifluoromethylbenzenes can be metalated using n-butyllithium at low temperatures (-78 °C), followed by reaction with electrophiles such as nitriles or chlorosilanes to introduce functional groups enabling further elaboration.

- For example, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene is treated with n-BuLi in ether at -78 °C.

- Reaction with 4-fluoro-3-(trifluoromethyl)benzonitrile yields an intermediate which is further treated with trimethylchlorosilane and benzylmagnesium chloride to produce substituted ethanamine derivatives.

Introduction of the 1,1-Difluoroethyl Group

The critical step in preparing 1-(1,1-difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is the installation of the difluoroethyl substituent on the aromatic ring.

- This can be achieved by palladium-catalyzed cross-coupling reactions between the aromatic boronic acid intermediate and difluoroethyl-containing halides or equivalents.

- Tetrakis(triphenylphosphine)palladium(0) is a common catalyst used in THF solvent under reflux conditions.

- The reaction is typically carried out under nitrogen atmosphere to avoid oxidation.

- Yields for such coupling steps vary, with reported yields around 57% under optimized conditions.

| Step | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Cross-coupling | Pd(PPh3)4 | THF | 80 °C, 24 h | 57% | Formation of C-C bond with difluoroethyl group |

Purification and Characterization

- The crude products are purified by silica gel chromatography using hexanes and ethyl acetate mixtures.

- Characterization is performed by NMR spectroscopy (1H, 19F, 13C), mass spectrometry, and melting point determination.

- The NMR spectra confirm the presence of trifluoromethyl and difluoroethyl groups consistent with the target structure.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Intermediates | Yield Range | Notes |

|---|---|---|---|---|

| Halogenated aromatic synthesis | Commercial halides (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) | Halogenated benzene | N/A | Starting material |

| Grignard formation | Mg, I2, THF, 45 °C | Aryl magnesium bromide | N/A | Organometallic intermediate |

| Boronate formation | Trimethyl borate, -78 °C | Arylboronic acid | ~57% | Suzuki coupling precursor |

| Cross-coupling | Pd(PPh3)4, THF, reflux | 1-(1,1-Difluoroethyl) substituted benzene | ~57% | Installation of difluoroethyl group |

| Purification | Silica gel chromatography | Pure product | Variable | Confirmed by NMR, MS |

Research Findings and Notes

- The use of low temperatures (-78 °C) during organolithium and boronate formation steps is critical to control reactivity and avoid side reactions.

- The choice of palladium catalyst and ligand system significantly influences coupling efficiency.

- The presence of trifluoromethyl groups enhances the electron-withdrawing character of the aromatic ring, affecting reactivity and regioselectivity.

- The synthetic routes are adaptable for scale-up with careful control of reaction parameters.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the difluoroethyl and trifluoromethyl groups can be replaced or modified under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Radical Reactions: Radical difluoroethylation is another pathway, where radicals are used to introduce difluoroethyl groups onto the aromatic ring.

Common reagents used in these reactions include nickel catalysts, various solvents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene plays a significant role in the design of pharmaceuticals. The difluoroethyl group can mimic the steric and electronic effects of methoxy groups, which are often found in bioactive compounds. This property enhances the potency and selectivity of drug molecules, making it valuable in drug discovery processes.

Case Study:

Research has shown that compounds with similar structures exhibit improved binding affinity to certain biological targets compared to their non-fluorinated counterparts. This suggests potential for developing novel therapeutic agents with enhanced efficacy.

Biological Studies

The compound is utilized in biological research to investigate the effects of difluoroethyl groups on biological systems. It serves as a tool for studying interactions with various biomolecules, including proteins and nucleic acids.

Example Application:

In studies aimed at understanding enzyme inhibition mechanisms, researchers have employed this compound to elucidate how difluoroethyl substitutions influence enzyme activity and stability.

Industrial Applications

In industrial settings, 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is used in the development of new materials with enhanced properties such as increased chemical stability and reactivity. Its unique structural features make it suitable for creating advanced polymers and coatings.

Material Science Insight:

Fluorinated compounds are known for their hydrophobic properties, making them ideal candidates for applications in waterproof coatings and high-performance materials.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene exerts its effects involves the interaction of its difluoroethyl and trifluoromethyl groups with molecular targets. These interactions can alter the electronic and steric properties of the compound, affecting its reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene with key analogues, focusing on substituent effects, synthesis, and applications:

Key Insights from Comparison

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : The -CF₃ groups enhance electrophilic aromatic substitution resistance but activate the ring toward nucleophilic attack in meta positions .

- Functional Groups : The 1,1-difluoroethyl group likely improves stability compared to azides (explosive) or chlorides (hydrolysis-prone), balancing reactivity and safety .

Synthetic Accessibility :

- Azidomethyl and chloromethyl derivatives are synthesized via straightforward nucleophilic substitutions, while iodobenzene requires halogenation or metal-catalyzed coupling .

- Continuous-flow methods (e.g., for azide synthesis) improve safety and yield compared to batch processes .

Applications: Pharmaceuticals: Azidomethyl derivatives are intermediates in Aprepitant (an antiemetic) synthesis ; iodobenzene derivatives enable cross-coupling reactions for drug scaffolds . Materials Science: Trifluoromethyl groups enhance thermal stability and optical properties, relevant for nonlinear optical chromophores .

Computational Insights :

- Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functionals ) predict electron density distributions and reaction pathways for these fluorinated systems, aiding in rational design.

Biological Activity

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is an aromatic compound notable for its unique combination of difluoroethyl and trifluoromethyl substituents. This compound has garnered interest in medicinal chemistry and biological research due to its potential applications in drug design and its interaction with biological systems.

The molecular formula of 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is with a molecular weight of 278.14 g/mol. Its structure includes a benzene ring substituted at the 3 and 5 positions with trifluoromethyl groups and at the 1 position with a difluoroethyl group.

The biological activity of this compound is primarily attributed to the electronic and steric effects of its fluorinated groups. These effects can modulate the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors. The difluoroethyl group mimics methoxy groups in pharmaceuticals, enhancing potency and selectivity.

Medicinal Chemistry

In medicinal chemistry, 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene serves as a scaffold for developing new therapeutic agents. Its structural characteristics allow it to interact favorably with biological targets involved in various diseases.

Case Studies

- Anticancer Activity : Research has indicated that compounds with similar fluorinated structures exhibit significant anticancer properties. For instance, studies on difluoroethylated compounds have shown inhibition of tumor growth in preclinical models.

- Neurokinin-1 Receptor Antagonism : The compound's derivatives have been explored as potential neurokinin-1 receptor antagonists, which are crucial in managing inflammatory diseases and psychiatric disorders .

Research Findings

A comparative analysis of similar compounds reveals that 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene demonstrates enhanced biological activity due to its specific substitution pattern. Below is a summary table comparing its properties with related compounds:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene | 1138445-01-8 | C10H6F8 | Potential anticancer activity |

| 3,5-Bis(trifluoromethyl)benzylamine | 1214388-66-5 | C9H4F8 | Neurokinin-1 receptor antagonist |

| Difluoromethylated Aromatics | Varies | Varies | Various pharmacological activities |

Q & A

Q. What are the optimal synthetic routes for 1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)-benzene, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or catalytic cross-coupling reactions. For example:

- Step 1: Start with 3,5-bis(trifluoromethyl)phenol (IUPAC: 3,5-bis(trifluoromethyl)phenol, CAS 785-56-8) as a precursor .

- Step 2: Introduce the 1,1-difluoroethyl group via a Pd-catalyzed coupling reaction using 1,1-difluoroethyl iodide under inert conditions (argon atmosphere, 60–80°C) .

- Characterization: Use NMR to confirm fluorine substitution patterns (δ -60 to -80 ppm for CF groups) and GC-MS to verify purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to confirm bond angles and substituent positions (e.g., C–F bond lengths ≈1.33 Å) .

- Multinuclear NMR: Combine , , and NMR to detect electronic environments. For example, signals at δ -63.5 ppm (CF) and δ -110 ppm (CF) are diagnostic .

- FT-IR: Identify C–F stretching vibrations (1100–1250 cm) and aromatic C–H bends (700–900 cm) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for fluorinated analogs be resolved?

Methodological Answer:

- Case Study: If NMR suggests equatorial CF placement but X-ray shows axial orientation, consider dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR to detect conformational changes .

- DFT Calculations: Compare experimental data with computed spectra (B3LYP/6-31G* level) to validate discrepancies .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Lab-Scale Degradation: Use OECD Guideline 301B (ready biodegradability test) with HPLC-MS to monitor degradation products (e.g., trifluoroacetic acid derivatives) .

- Partitioning Studies: Measure log (octanol-water) via shake-flask method (expected log >4 due to high fluorination) .

- Ecotoxicity: Conduct Daphnia magna acute toxicity tests (48-h EC) under OECD 202 guidelines .

Q. How can researchers address challenges in regioselective functionalization of the benzene core?

Methodological Answer:

Q. What strategies mitigate thermal instability during high-temperature reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.